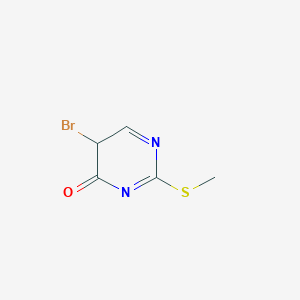
5-bromo-2-methylsulfanyl-5H-pyrimidin-4-one
Beschreibung
5-Bromo-2-methylsulfanyl-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C5H5BrN2OS and a molecular weight of 221.07 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and a pyrimidinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C5H5BrN2OS |
|---|---|
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
5-bromo-2-methylsulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2-3H,1H3 |
InChI-Schlüssel |
GYJSUUHHPJMJRC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)C(C=N1)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methylsulfanyl-5H-pyrimidin-4-one typically involves the halogenation of a pyrimidine derivative. One common method is the bromination of 2-methylsulfanyl-4-pyrimidinone using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) . The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methylsulfanyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the pyrimidinone ring can undergo reduction to form corresponding derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dimethylformamide (DMF): Common solvent for halogenation reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidinones can be obtained.
Oxidation Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methylsulfanyl-5H-pyrimidin-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-bromo-2-methylsulfanyl-5H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the bromine atom and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methylsulfanyl-5H-pyrimidin-4-one: Similar structure with a chlorine atom instead of bromine.
2-Methylsulfanyl-4-pyrimidinone: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-2-methylsulfanyl-5H-pyrimidin-4-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and non-halogenated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


